4-(4-Methoxyphenyl)pyridine-2-carbaldehyde 4-(4-Methoxyphenyl)pyridine-2-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 1287217-25-7
VCID: VC2668069
InChI: InChI=1S/C13H11NO2/c1-16-13-4-2-10(3-5-13)11-6-7-14-12(8-11)9-15/h2-9H,1H3
SMILES: COC1=CC=C(C=C1)C2=CC(=NC=C2)C=O
Molecular Formula: C13H11NO2
Molecular Weight: 213.23 g/mol

4-(4-Methoxyphenyl)pyridine-2-carbaldehyde

CAS No.: 1287217-25-7

Cat. No.: VC2668069

Molecular Formula: C13H11NO2

Molecular Weight: 213.23 g/mol

* For research use only. Not for human or veterinary use.

4-(4-Methoxyphenyl)pyridine-2-carbaldehyde - 1287217-25-7

Specification

CAS No. 1287217-25-7
Molecular Formula C13H11NO2
Molecular Weight 213.23 g/mol
IUPAC Name 4-(4-methoxyphenyl)pyridine-2-carbaldehyde
Standard InChI InChI=1S/C13H11NO2/c1-16-13-4-2-10(3-5-13)11-6-7-14-12(8-11)9-15/h2-9H,1H3
Standard InChI Key DTYYIWDGSFNFHW-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C2=CC(=NC=C2)C=O
Canonical SMILES COC1=CC=C(C=C1)C2=CC(=NC=C2)C=O

Introduction

Molecular Structure and Identification

Basic Identification

4-(4-Methoxyphenyl)pyridine-2-carbaldehyde is identified by the CAS registry number 1287217-25-7. This compound has a molecular formula of C13H11NO2 and a molecular weight of 213.23 g/mol . The structure consists of a pyridine ring with two key substituents: a 4-methoxyphenyl group at position 4 and an aldehyde group at position 2.

Structural Identifiers

The compound can be represented through various chemical notation systems as shown in Table 1:

Identifier TypeNotation
SMILESCOc1ccc(cc1)c2ccnc(c2)C=O
InChIInChI=1S/C13H11NO2/c1-16-13-4-2-10(3-5-13)11-6-7-14-12(8-11)9-15/h2-9H,1H3
InChIKeyPHZOFTCJFNNPAV-UHFFFAOYSA-N

Table 1: Chemical Identifiers for 4-(4-Methoxyphenyl)pyridine-2-carbaldehyde

Physical and Chemical Properties

Physical Properties

The compound exhibits specific physical characteristics that influence its handling and applications, as detailed in Table 2:

PropertyValue
Physical StateSolid
Flash Point158.1±24.7°C
Boiling Point359.5±37.0°C at 760 mmHg
Density1.2±0.1 g/cm³

Table 2: Physical Properties of 4-(4-Methoxyphenyl)pyridine-2-carbaldehyde

Chemical Properties

The chemical reactivity of 4-(4-Methoxyphenyl)pyridine-2-carbaldehyde is largely determined by its functional groups. The aldehyde group at the 2-position of the pyridine ring is particularly reactive, capable of participating in various condensation reactions, reductions, and oxidations. The methoxy group on the phenyl ring contributes electron-donating properties that can influence reaction pathways and rates .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy provides crucial information about the structural confirmation of 4-(4-Methoxyphenyl)pyridine-2-carbaldehyde. Based on data from related compounds, typical 1H NMR signals would include:

  • Aldehyde proton (CHO): ~9.8-10.0 ppm (singlet)

  • Aromatic protons: ~7.0-8.8 ppm (multiple signals)

  • Methoxy group (OCH3): ~3.8-3.9 ppm (singlet)

Other Spectroscopic Methods

Complete characterization would typically involve additional spectroscopic techniques:

  • Infrared (IR) spectroscopy: to identify the characteristic C=O stretching of the aldehyde (~1700 cm⁻¹)

  • Mass spectrometry: for molecular weight confirmation

  • UV-Visible spectroscopy: to analyze electronic transitions

Applications in Scientific Research

Synthetic Building Block

4-(4-Methoxyphenyl)pyridine-2-carbaldehyde serves as a valuable synthetic intermediate in the preparation of more complex molecules. The aldehyde functionality provides a reactive site for various transformations:

  • Condensation reactions with amines to form imines/Schiff bases

  • Reduction to alcohols

  • Oxidation to carboxylic acids

  • Aldol condensations

  • Wittig reactions to form alkenes

Coordination Chemistry

Pyridine derivatives with aldehyde substituents have demonstrated utility in coordination chemistry, particularly in forming complexes with transition metals. The related compound pyrrole-2-carboxaldehyde-4-(4-methoxyphenyl)-thiosemicarbazone has been used to synthesize copper(I) complexes, indicating potential applications for 4-(4-Methoxyphenyl)pyridine-2-carbaldehyde in similar coordination chemistry studies .

Comparative Analysis with Structurally Related Compounds

Structural Isomers and Analogues

A comparative analysis of 4-(4-Methoxyphenyl)pyridine-2-carbaldehyde with structurally related compounds provides insight into structure-property relationships, as outlined in Table 3:

CompoundCAS NumberKey Structural DifferencesPotential Impact on Properties
4-(4-Methoxyphenyl)pyridine-3-carbaldehydeN/AAldehyde at 3-position instead of 2-positionDifferent reactivity pattern due to altered electronic distribution
6-(4-Methoxyphenyl)pyridine-2-carbaldehyde502925-47-54-Methoxyphenyl at 6-position instead of 4-positionModified steric environment around the pyridine ring
6-(4-Methoxyphenyl)pyridine-3-carbaldehyde834884-62-74-Methoxyphenyl at 6-position and aldehyde at 3-positionCombined effect of positional changes of both functional groups
2-(4-Methoxyphenyl)pyrimidine-5-carbaldehyde876710-82-6Pyrimidine core instead of pyridineAdditional nitrogen alters electronic properties and coordination potential
2-Chloro-5-(4-methoxyphenyl)pyridine-3-carbaldehyde185244-97-7Additional chloro substituent and different positionsElectron-withdrawing effect of chlorine affects reactivity

Table 3: Comparative Analysis of 4-(4-Methoxyphenyl)pyridine-2-carbaldehyde and Related Compounds

Structure-Activity Relationships

The positional isomers of these compounds demonstrate how subtle structural changes can significantly impact their chemical behavior and potential applications. For instance:

  • Aldehyde position influences reactivity and coordination geometry

  • Substitution pattern affects electronic distribution and thus reaction selectivity

  • Core heterocycle (pyridine vs. pyrimidine) changes basicity and coordination properties

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